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Alachlor acetate

Cat. No.: B1165860
CAS No.: 166407-15-4
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Description

Historical Overview of Alachlor (B1666766) Application and Research Trajectory

First registered in 1969, Alachlor quickly became one of the most extensively used herbicides in the United States, especially for corn, soybeans, and peanuts. beyondpesticides.org Its effectiveness in weed control contributed to its widespread adoption in agriculture. The peak usage of Alachlor was in the late 1980s, with millions of pounds applied annually. nih.gov

The research trajectory of Alachlor has evolved significantly over the decades. Initial studies focused on its efficacy and mode of action, which involves the inhibition of protein synthesis in susceptible plants. wikipedia.org However, by the 1980s, growing concerns about its potential environmental and health impacts shifted the research focus. In 1985, the U.S. Environmental Protection Agency (EPA) initiated a Special Review of Alachlor due to evidence of its potential to cause cancer in laboratory animals. beyondpesticides.org This marked a turning point, leading to more in-depth investigations into its toxicology, environmental fate, and persistence.

Environmental and Ecological Relevance of Alachlor Studies

The environmental and ecological relevance of Alachlor studies stems from its detection in various environmental compartments, including soil, groundwater, and surface water. nih.gov Its moderate persistence in soil and potential for leaching have been key areas of investigation. epa.gov

Environmental Fate:

Alachlor's dissipation in the environment is primarily through microbial degradation, with a half-life in soil that can range from a few days to several weeks, depending on environmental conditions. beyondpesticides.orgepa.gov It has been found to be relatively stable to hydrolysis and photolysis. epa.gov Research has identified several degradation products of Alachlor, some of which are more mobile and persistent than the parent compound. epa.gov

Ecological Effects:

Studies have examined the effects of Alachlor on various non-target organisms. It has been shown to be moderately toxic to fish and aquatic invertebrates. drugfuture.com Concerns have also been raised about its impact on aquatic plant communities, as it can inhibit algal growth. epa.gov The potential for Alachlor to contaminate drinking water sources has been a significant driver for research into its environmental transport and the development of water quality guidelines. researchgate.net

Interactive Table: Environmental Fate and Ecotoxicity of Alachlor

ParameterFindingReference(s)
Soil Half-Life 6-10 weeks, depending on soil type and climate. beyondpesticides.org
Primary Degradation Microbial degradation. epa.gov
Mobility Potential for leaching into groundwater. epa.gov
Toxicity to Fish Moderately toxic. drugfuture.com
Toxicity to Birds Low toxicity. beyondpesticides.org
Effect on Algae Can inhibit growth. epa.gov

Global Regulatory Landscape Influencing Alachlor Research Paradigms

The global regulatory landscape for Alachlor has been shaped by the accumulating scientific evidence regarding its potential risks. This has, in turn, influenced the direction of research, prompting further studies to inform regulatory decisions.

In the United States, the EPA classified Alachlor as a probable human carcinogen in 1986 based on animal studies. nih.gov This led to restrictions on its use and eventually, no products containing Alachlor are currently registered in the U.S. wikipedia.org The Maximum Contaminant Level (MCL) for Alachlor in drinking water was set at 2 parts per billion (ppb). ca.gov

The European Union has taken a stricter stance, banning the use of Alachlor since 2006. wikipedia.org This decision was based on a comprehensive review of its potential risks to human health and the environment. Canada also banned the use of Alachlor, citing health risks. pic.int These regulatory actions have spurred research into alternatives to Alachlor and remediation techniques for contaminated sites.

Interactive Table: International Regulatory Status of Alachlor

JurisdictionRegulatory StatusKey InformationReference(s)
United States No currently registered products.Classified as a probable human carcinogen. MCL in drinking water is 2 ppb. wikipedia.orgca.gov
European Union Banned since 2006.Decision based on health and environmental risk assessments. wikipedia.org
Canada Banned.Decision based on health risk concerns. pic.int
Australia Controlled substance.Listed as a Schedule 7 (Dangerous Poison) substance. wikipedia.org

Properties

CAS No.

166407-15-4

Molecular Formula

C12H16ClNO

Origin of Product

United States

Environmental Behavior and Transport Dynamics of Alachlor

Soil Environmental Fate and Transport

The behavior of Alachlor (B1666766) in soil is a critical aspect of understanding its potential environmental impact, particularly concerning water contamination. Its fate is governed by a combination of processes including persistence, dissipation, sorption, and transport through the soil profile.

Persistence and Dissipation Rates in Varied Soil Matrices

Alachlor dissipates in soil through various processes, with microbial degradation being a primary route. It is considered moderately persistent in soil. The half-life of Alachlor in aerobic soil typically ranges from approximately 6 to 15 days, although values between 2-3 weeks are also reported wikipedia.orgtistory.com257.cz. Some studies indicate a half-life range of 11.3 to 34.8 days nih.gov. Field dissipation studies have reported half-lives between 6 and 11 days tistory.com. Under anaerobic conditions, the half-life can be considerably shorter 257.cz.

Dissipation rates can vary depending on soil type and depth. For instance, laboratory studies showed degradation rate constants ranging from 0.0094 to 0.0251 d⁻¹, varying with soil type and depth labsolu.ca. In one study, Alachlor degraded slower in deeper soil (60- to 75-cm depth) compared to surface soil samples labsolu.ca. Soil characteristics, such as pH and clay content, can influence persistence, with longer persistence observed in soils with low pH and high clay content.

Formulation can also impact dissipation rates. Microencapsulated formulations (MEFs) have been shown to prolong the release of Alachlor into the soil solution and offer greater protection against dissipation compared to technical grade or commercial formulations. In one study, the half-life for technical grade Alachlor was up to 2.7 days, for a commercial formulation up to 6.4 days, and for MEFs up to 32.54 days.

Mechanisms of Sorption and Desorption in Soil Systems

Sorption, the process by which a chemical is retained by soil particles, significantly influences the mobility and bioavailability of Alachlor. Alachlor exhibits moderate sorption in soil 257.cz. Studies using the batch equilibrium method are commonly employed to evaluate Alachlor sorption and desorption. Sorption data are often fitted to the Freundlich model.

The adsorption of Alachlor increases with an increase in organic content, clay content, and surface area of the soil wikipedia.org. The sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to quantify sorption. Average Kd values around 2.1 L·kg⁻¹ have been reported. Koc values for Alachlor are typically in the range of 120-150 mL g⁻¹ or 2.08-2.28 (log Koc), indicating high to medium mobility in soil wikipedia.org.

Sorption is not always fully reversible, and the process of desorption (release from soil particles) can be slower than adsorption nih.govlabsolu.ca.

Influence of Soil Organic Matter Content on Sorption/Desorption

Soil organic matter (SOM) is a primary factor influencing the sorption of Alachlor wikipedia.org. Increased organic carbon content in soil leads to increased Alachlor sorption wikipedia.org. Studies have shown a positive correlation between Alachlor adsorption coefficient (Kd) and organic matter content. For example, a soil sample with the highest organic content (1.4%) showed the highest Kd value.

Amendments that increase soil organic matter, such as manure or biochar, can enhance Alachlor sorption nih.gov. Biochar amendments, in particular, have been shown to significantly increase Alachlor sorption, with Kd values increasing substantially compared to unamended soil nih.gov. The extent of sorption can correlate with the organic carbon content and certain structural characteristics of soil humic acid.

However, the form of organic matter matters; dissolved organic matter (DOM) may promote less soil adsorption of Alachlor compared to total organic matter, potentially increasing leaching.

pH-Dependent Sorption and Mobility

Soil pH can influence the sorption of Alachlor, although its effect may be less pronounced compared to ionizable pesticides. Studies have indicated a negative correlation between Alachlor adsorption coefficient (Kd) and soil pH. This suggests that as pH decreases (becomes more acidic), Alachlor sorption tends to increase.

Hysteresis Phenomena in Sorption-Desorption Processes

Hysteresis in the context of Alachlor in soil refers to the phenomenon where the desorption isotherm does not retrace the adsorption isotherm, typically resulting in less Alachlor being desorbed than was adsorbed at a given concentration nih.govlabsolu.ca. This indicates that once Alachlor is sorbed to soil particles, it is not readily released back into the soil solution nih.gov.

Hysteresis has been observed in various soil types and even with soil amendments. The degree of hysteresis can vary, but it generally suggests that a portion of the sorbed Alachlor becomes less available for transport or degradation over time. This "sequestration" can be influenced by the structure and characteristics of soil constituents, including organic matter and clay.

Leaching Potential and Groundwater Contamination Pathways

Alachlor has a high potential for leaching into groundwater, particularly in vulnerable areas tistory.com. This is attributed to its relatively high water solubility (242 mg L⁻¹ at 25 °C) and moderate to high mobility in many soils, especially those with low organic matter content and decreased biological activity in deeper horizons wikipedia.orgtistory.com.

The Groundwater Ubiquity Score (GUS) index is used to predict the leaching potential of pesticides. For Alachlor, GUS values between 1.8 and 2.8 have been reported, making its leaching potential difficult to definitively classify but suggesting a potential risk. Based on Koc and dissipation half-life, Alachlor is often classified as a "leacher" in many soil types labsolu.ca.

Alachlor degradates can also be more mobile and persistent than the parent compound, contributing to groundwater contamination tistory.com.

Leaching potential is influenced by soil characteristics such as texture and organic matter content, as well as environmental factors like rainfall and tillage practices. Soils that are coarse-textured, highly permeable, or have seasonally high water tables are more vulnerable to Alachlor leaching.

Parent Compound Mobility to Subsurface Environments

Alachlor is generally characterized as having high to medium mobility in soil. pic.intepa.gov This is supported by reported Koc values ranging from 120 to 2,138, which indicate a range from high to low mobility according to classification schemes. nih.gov The mobility is not uniform across all soil types and is significantly influenced by the soil's composition. Factors such as organic matter content, clay content, and surface area play a role in the adsorption of Alachlor to soil particles, thereby affecting its movement. epa.gov Higher organic matter and clay content tend to increase adsorption and reduce mobility. epa.gov The presence of continuous pores or channels within the soil structure can also enhance the mobility of Alachlor, facilitating its transport to deeper layers. epa.govnih.gov Under certain conditions, Alachlor has been shown to penetrate beyond the root zone and reach shallow groundwater. mdpi.compreprints.org Field dissipation studies have provided evidence of Alachlor leaching through considerable soil depths, with detections reported at 42-48 inches in some studies. epa.govepa.gov

Volatilization Dynamics from Soil Surfaces

Volatilization is another pathway by which Alachlor can dissipate from terrestrial environments. However, volatilization of Alachlor from moist soil surfaces is generally not considered an important fate process, based on its Henry's Law constant. nih.gov Similarly, volatilization from dry soil surfaces is not expected to be significant based on its vapor pressure. nih.gov Despite these expectations, some research suggests that moderate losses of Alachlor from soil can occur through volatilization. epa.gov This process is influenced by environmental factors such as soil moisture content and temperature; increased levels of both can lead to increased evaporation of Alachlor from the soil surface. epa.gov The degree of Alachlor sorption to the soil also affects volatilization, with higher sorption leading to slower evaporation. epa.gov Studies have measured cumulative volatilization losses from bare soil surfaces ranging from approximately 6% at 25°C to about 13% at 35°C after 35 days. unl.edu The presence of surface litter can initially influence volatilization before water application, but simulated rainfall or irrigation can lead to a dramatic decrease in volatilization losses. unl.edu

Aquatic Environmental Fate and Transport

Alachlor can enter aquatic ecosystems through various pathways, and its behavior in water bodies is influenced by processes such as dissipation, persistence, and interaction with sediments.

Dissipation and Persistence in Surface Water Bodies

Alachlor is not readily biodegradable in water, contributing to its persistence in aquatic environments. pic.int Reported DT50 values in river water can range from 200 to 500 days. pic.int However, the presence of soil or sediment in the water can decrease these half-life values, ranging from 23 to 206 days in such cases. pic.int Studies in non-sterile lake water have indicated that biodegradation is not a primary fate process, with a significant percentage of applied Alachlor remaining after 30 days. nih.govepa.gov Conversely, Alachlor may degrade more rapidly under anaerobic conditions, as suggested by a first-order degradation rate measured in an anaerobic sludge inoculum. nih.gov The persistence of Alachlor in water is considered high, and the duration of contact time between the pesticide and surface water has been shown to influence the calculated half-life, with longer contact times resulting in higher half-life values. sbq.org.br For instance, a study reported a half-life of 43.1 days after 15 days of contact, which increased to 249.2 days when the contact time was extended to 225 days. sbq.org.br

Runoff and Spray Drift into Aquatic Ecosystems

Runoff from agricultural fields and spray drift during application are significant mechanisms by which Alachlor is transported from terrestrial application sites to aquatic ecosystems. mdpi.compreprints.orgresearchgate.netusgs.gov Pesticides, including Alachlor, commonly enter streams, rivers, and lakes through these non-point source pathways. researchgate.netusgs.gov Modeling approaches, such as the use of PRZM and EXAMS models, are employed to simulate the movement and transformation of pesticides on agricultural fields and the resulting loads entering receiving water bodies via runoff, erosion, and spray drift. epa.gov The amount of Alachlor lost through runoff can be affected by factors such as the herbicide application method and tillage practices employed on the treated land. usda.gov

Sediment Interactions and Distribution

Data Tables

While detailed quantitative data for all aspects were not consistently available across the search results in a format suitable for comprehensive tables within each subsection, the following table summarizes some key environmental fate parameters for Alachlor found in the literature:

ParameterValue / RangeEnvironmental CompartmentSource
Koc Value120 - 2,138Soil pic.intnih.gov
Aerobic Soil Metabolism DT502-3 weeks (most studies)Soil nih.govepa.govepa.gov
Field Dissipation Half-life6-11 daysSoil epa.govepa.gov
Volatilization Loss (35 days)6-13% (bare soil)Soil unl.edu
Persistence in River Water DT50200-500 daysWater pic.int
Persistence in Water with Sediment/Soil DT5023-206 daysWater pic.int
Persistence in Non-sterile Lake Water (30 days)88.8% remaining (initial 2 ppm)Water nih.govepa.gov
Half-life in Surface Water (15 days contact)43.1 daysWater sbq.org.br
Half-life in Surface Water (225 days contact)249.2 daysWater sbq.org.br
Bioconcentration Factor (BCF)6 (fish)Aquatic Organisms pic.intepa.govnih.gov
Sediment Kd11 L kg⁻¹Sediment usda.gov

Note: DT50 refers to the time taken for 50% dissipation.

Atmospheric Transport and Deposition Processes

Alachlor's presence in the atmosphere is influenced by its physical properties, such as vapor pressure, and environmental factors like temperature and wind. With a vapor pressure of 2.290 x 10⁻⁵ mm Hg at 25 °C, alachlor exists in both vapor and particulate phases in the air rayfull.com.

Atmospheric Fate and Half-Life:

In the vapor phase, alachlor undergoes degradation through reactions with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 8.5 hours rayfull.comnih.gov. Another source estimates this atmospheric half-life to be 2.1 hours epa.gov. Alachlor is not expected to undergo direct photolysis by sunlight as it does not absorb light at wavelengths above 290 nm rayfull.com.

Volatilization:

Volatilization from soil surfaces is a pathway for alachlor to enter the atmosphere. Studies have shown that cumulative volatilization losses of commercial alachlor from bare soil can be substantial, ranging from about 6% at 25°C to about 13% at 35°C after 35 days unl.edu. The evaporation of alachlor from soil increases with higher moisture content and temperature epa.gov. The estimated half-life of alachlor evaporation from soil is in the range of 12 to over 200 days epa.gov. The use of starch-encapsulated formulations and mulched soil surfaces has been shown to reduce volatilization compared to commercial formulations on bare soil unl.edu.

Transport and Detection in Air and Precipitation:

Despite its relatively low volatility compared to some other pesticides, alachlor has been detected in atmospheric aerosols and rainwater, indicating its transport through the atmosphere pic.inttandfonline.comusgs.gov. Studies have identified alachlor as one of the frequently detected herbicides in rainfall across agricultural regions usgs.govcore.ac.uk. Peak concentrations in rainfall often occur shortly after application periods in the spring usgs.gov.

Research findings indicate that alachlor, along with other herbicides like atrazine (B1667683) and terbuthylazine, can be transported over long distances in the atmosphere tandfonline.com. However, some studies suggest that while volatile, alachlor may not be transported as long distances as more persistent compounds like atrazine core.ac.ukacs.org.

Deposition Processes:

Alachlor is removed from the atmosphere through both wet and dry deposition processes epa.govpic.int. Wet deposition occurs when alachlor in the atmosphere is scavenged by rain or snow and deposited onto surfaces pic.inttandfonline.com. Dry deposition involves the settling of particulate-phase alachlor onto surfaces pic.int.

Studies monitoring pesticide levels in rainfall have quantified the wet deposition of alachlor. Estimated annual wet deposition rates for alachlor have ranged from less than 10 µg m⁻² yr⁻¹ in areas distant from agricultural use to more than 240 µg m⁻² yr⁻¹ in areas with high herbicide use core.ac.uk. The total amount of alachlor deposited annually in rainfall in a study area representing a significant portion of US agricultural land was estimated to be about 82,000 kg, representing about 0.4% of the annual amount applied in that area core.ac.uk.

Data Table: Estimated Annual Wet Deposition of Alachlor

Region/AreaEstimated Annual Wet Deposition (µg m⁻² yr⁻¹)Source Index
Midwestern States (High Use Areas)> 240 core.ac.uk
New England States< 10 core.ac.uk
Study Area (representing US agricultural land)~0.4% of annual application (~82,000 kg total) core.ac.uk
Delmarva Peninsula (2000)9.9 iitk.ac.in
Delmarva Peninsula (2003)2.7 iitk.ac.in

Detailed Research Findings:

Research in the French Alps demonstrated that particulate pesticides, including alachlor, can serve as tracers for agricultural activities and can be transported over long distances before deposition tandfonline.com. These pesticides were found to be deposited primarily by wet deposition after being scavenged by rain and snow tandfonline.com.

Monitoring studies in the Midwestern and Northeastern United States detected alachlor in rainfall, with the highest concentrations observed in the cornbelt states following application core.ac.uk. The mass deposition of alachlor was found to be greatest in areas with high herbicide use and decreased with distance from these areas core.ac.uk.

Studies examining volatilization from soil have shown that formulation type and surface conditions influence the amount of alachlor entering the atmosphere unl.edu. Starch encapsulation and mulching reduced volatilization losses compared to commercial formulations on bare soil unl.edu.

Degradation and Transformation Pathways of Alachlor

Characterization of Alachlor (B1666766) Transformation Products

The transformation of alachlor results in a variety of degradation products, with several major metabolites being consistently identified in environmental samples. epa.gov

Alachlor Ethane (B1197151) Sulfonic Acid (ESA) : This is a principal and frequently detected metabolite of alachlor. ethz.chnih.govnih.gov Formally known as 2-((2,6-diethylphenyl)(methoxymethyl)amino)-2-oxoethanesulfonic acid, Alachlor ESA is formed through the enzymatic oxidation of an alachlor-glutathione conjugate in the soil. ethz.chnih.govusgs.gov Its presence is often used as a key indicator of alachlor use and environmental contamination. smolecule.com

Alachlor Oxanilic Acid (OA) : Another significant degradate, Alachlor OA, is formed through a pathway where the chlorine atom on the acetyl group is replaced by a carboxylic acid functional group. smolecule.comnih.govnih.gov Its chemical name is 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoacetic acid. smolecule.comnih.gov Studies have noted the frequent co-occurrence of Alachlor OA and Alachlor ESA in groundwater systems within agricultural areas, indicating parallel degradation pathways. smolecule.com

2,6-Diethylaniline (B152787) (DEA) : This compound is a common intermediate in the microbial breakdown of alachlor. ethz.chmdpi.comwho.int It is typically formed following the N-dealkylation of alachlor to an intermediate, 2-chloro-N-(2,6-diethylphenyl) acetamide. mdpi.comresearchgate.net The formation of DEA is a concern as it is considered a carcinogenic derivative; however, some microbial strains, such as Streptomyces sp. LS182, have been identified that degrade alachlor without generating this product. ethz.chproquest.com

Other identified transformation products include alachlor sulfinylacetic acid, 2-chloro-2',6'-diethylacetanilide, and various indole (B1671886) and quinoline (B57606) derivatives resulting from cyclization reactions. ethz.chepa.govproquest.com

Major Degradation Products of Alachlor

Degradate NameCommon AbbreviationFormation Process/OrganismReference
Alachlor Ethane Sulfonic AcidESAEnzymatic oxidation of alachlor-thiol conjugates by soil microorganisms. ethz.chusgs.gov
Alachlor Oxanilic AcidOAReplacement of the chlorine atom with a carboxylic acid group. smolecule.comnih.gov
2,6-DiethylanilineDEAMicrobial N-dealkylation; intermediate in pathways of Acinetobacter sp. and Chaetomium globosum. ethz.chmdpi.comacs.org
2-chloro-2',6'-diethylacetanilideCDEPAMicrobial N-dealkylation by organisms like Acinetobacter sp. GC-A6. mdpi.comresearchgate.net
Indole and Quinoline DerivativesN/ADechlorination, N-dealkylation, and cyclization by Streptomyces species. ethz.chproquest.com

A critical aspect of alachlor's environmental fate is the behavior of its transformation products, which often exhibit greater persistence and mobility than the parent compound. epa.govepa.govepa.gov Alachlor itself has moderate sorption in soil and a relatively short half-life, but its major degradates, such as ESA and OA, are more problematic. wikipedia.orgepa.gov

The high mobility of these metabolites is attributed to the presence of sulfonic or carboxylic acid functional groups. epa.govepa.gov These groups impart a negative charge to the molecules under typical environmental pH conditions, which reduces their tendency to adsorb to negatively charged soil particles, allowing them to leach more readily through the soil profile and into groundwater. epa.gov

Monitoring studies have consistently shown that Alachlor ESA is widespread in groundwater and surface water in agricultural regions, often at concentrations significantly higher than alachlor itself. usgs.govepa.gov This indicates that ESA is not only highly mobile but also much more persistent in the environment than its parent herbicide. epa.gov Research suggests that once these mobile degradates are transported into the subsoil, they tend to persist for extended periods. epa.gov

Persistence and Mobility of Alachlor and Key Metabolites

CompoundPersistenceMobility in SoilKey CharacteristicsReference
AlachlorModerate (Half-life ~6-15 days in aerobic soil)Medium to HighDegrades primarily via microbial action. wikipedia.orgepa.gov
Alachlor ESAHigh (More persistent than alachlor)Very HighAnionic nature reduces soil sorption; frequently detected in ground and surface water. epa.govusgs.govepa.gov
Alachlor OAHigh (More persistent than alachlor)Very HighAnionic nature reduces soil sorption; often co-occurs with ESA. smolecule.comepa.gov
Other Acid DegradatesHighVery HighCarboxylic/sulfonic acid groups lead to high mobility and persistence in subsoils. epa.govepa.gov

While numerous microorganisms can transform alachlor, complete catabolic pathways leading to mineralization (the complete breakdown of the compound to inorganic substances like CO₂) are not widely reported. ethz.chepa.gov Much of the microbial degradation occurs via co-metabolism, where the organism does not derive energy or carbon from the herbicide's breakdown. ethz.ch

Several distinct catabolic pathways have been elucidated:

Glutathione Conjugation Pathway : A primary detoxification route involves the displacement of alachlor's chlorine atom with a thiol, such as glutathione, a reaction that can occur both abiotically and enzymatically via glutathione-S-transferase (GST). ethz.ch This conjugate undergoes further enzymatic oxidation to form the stable and mobile Alachlor ESA metabolite. ethz.ch

N-Dealkylation Pathway : Many soil microbes, including the bacterium Acinetobacter sp. GC-A6 and the fungus Chaetomium globosum, initiate degradation by N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide. mdpi.comacs.org This intermediate is often further transformed into 2,6-diethylaniline (DEA). mdpi.comresearchgate.net The Acinetobacter strain can further degrade DEA into N-(2,6-diethylphenyl) formamide. mdpi.com

Cyclization Pathway : Certain soil bacteria, specifically Streptomyces strains, utilize a pathway that involves dechlorination followed by N-dealkylation and subsequent cyclization of the side chain. proquest.com This process results in the formation of indole and quinoline derivatives and is notable for avoiding the production of the carcinogenic intermediate 2,6-diethylaniline. ethz.chproquest.com

Ecotoxicological Assessments of Alachlor and Its Metabolites

Impact on Aquatic Biota

Alachlor (B1666766) has demonstrated toxicity to a range of aquatic organisms, including plants, invertebrates, and fish. pic.intpic.intpic.intherts.ac.uk The levels of alachlor observed in surface water monitoring studies suggest the potential for adverse effects on aquatic ecosystems. epa.govepa.govepa.gov

Effects on Algae and Aquatic Plants (e.g., Photosystem Function, Growth Inhibition)

Alachlor is highly toxic to aquatic plants. epa.govepa.govepa.gov Studies have shown that alachlor can severely affect photosystem function and photosynthetic gene expression in marine dinoflagellates. researchgate.net Herbicides like alachlor can inhibit algal growth and photosynthesis at relatively low concentrations. core.ac.uk For instance, an aquatic plant toxicity study indicated a No Observed Effect Level (NOEL) of 0.35 ppb, a Lowest Observed Effect Level (LOEL) of 0.69 ppb, and an EC50 of 1.64 ppb for alachlor. epa.govepa.govepa.gov Effects on algae, including changes in community composition and biomass, have been observed in studies simulating agricultural stream conditions. core.ac.uk Differential taxonomic responses among algae have been noted, with some taxa being affected at concentrations above 10 µg/L. core.ac.uk

OrganismEndpointToxicity ValueUnitSource
Aquatic plantsNOEL0.35ppb epa.govepa.govepa.gov
Aquatic plantsLOEL0.69ppb epa.govepa.govepa.gov
Aquatic plantsEC501.64ppb epa.govepa.govepa.gov
Algae (Selenastrum capricornutum)96 h EC500.0029mg/L europa.eu
AlgaeChronic 120 h NOEC0.00035mg/L europa.eu
Marine dinoflagellate (Prorocentrum minimum)72 h EC50 (cell numbers)0.373mg/L researchgate.net

Herbicides, including chloroacetanilides like alachlor, can inhibit cell division in plants and interfere with certain enzymes. researchgate.net The mode of action of many herbicides involves binding to the D1 protein in Photosystem II (PSII), thereby blocking photosynthetic electron transport. waterquality.gov.au This disruption prevents the synthesis of ATP and NADPH, which are essential for CO2 fixation. waterquality.gov.au

Toxicity to Aquatic Invertebrates (e.g., Daphnids, Mysids, Shellfish)

Alachlor is considered moderately to slightly toxic to freshwater invertebrates on an acute basis. epa.govepa.govepa.gov Studies on Daphnia magna have reported LC50 values of 10 and 21 ppm for technical alachlor. epa.govepa.gov For midges, an LC50 of 3.2 ppm has been reported. epa.govepa.gov In 21-day full lifecycle testing, alachlor was shown to be highly chronically toxic to the growth and reproduction of freshwater invertebrates. epa.gov Chronic NOEC values of 0.23 mg ai/L for Daphnia magna have been reported. europa.eu For saltwater species, alachlor is moderately toxic to the saltwater mysid (Mysidopsis bahia) with an LC50 of 2.4 ppm, and moderately toxic to shellfish with an LC50 of 1.6 ppm. epa.govepa.govepa.gov

OrganismTest MaterialEndpointToxicity ValueUnitSource
Daphnia magnaTechnicalAcute 48 h LC5010ppm (mg/L) europa.euepa.govepa.gov
Daphnia magnaTechnicalAcute 48 h LC5021ppm (mg/L) epa.govepa.gov
Daphnia magnaTechnicalChronic 21 d NOEC0.23mg ai/L europa.euepa.gov
MidgeTechnicalAcute 48 h LC503.2ppm (mg/L) epa.govepa.gov
Saltwater mysidNot specifiedAcute LC502.4ppm (mg/L) epa.govepa.govepa.gov
ShellfishNot specifiedAcute LC501.6ppm (mg/L) epa.govepa.govepa.gov
Chironomus ripariusTechnicalChronic 28d NOEC0.75mg/l europa.eu

Effects on Fish Species (Acute and Chronic Exposures)

Alachlor is slightly to moderately toxic to freshwater fish on an acute basis, with reported LC50 values ranging from 1 to 33 ppm. epa.govepa.govepa.gov Specifically, 96-hour LC50 values for rainbow trout have ranged from 1.8 to 4.2 ppm, and for bluegill sunfish from 2.8 to 6.4 ppm. ca.gov The lowest LC50 for a freshwater fish reported is 1.4 ppm for rainbow trout. epa.gov Chronic exposure to alachlor can result in high to moderate toxicity to freshwater fish, with NOEC values ≥ 0.1 ppm and LOEC values ≥ 0.2 ppm. epa.govepa.govepa.gov For saltwater fish, alachlor is moderately toxic with an LC50 of 3.9 ppm. epa.govepa.govepa.gov Studies on freshwater fish like Channa punctatus exposed to lethal and sublethal concentrations of alachlor have shown decreased glycogen, total proteins, DNA, and RNA, while the activity of metabolic enzymes increased, indicating toxic stress. researchgate.net

OrganismTest MaterialEndpointToxicity ValueUnitSource
Freshwater fishNot specifiedAcute LC50 range1-33ppm (mg/L) epa.govepa.govepa.gov
Freshwater fishNot specifiedChronic NOEC≥ 0.1ppm (mg/L) epa.govepa.govepa.gov
Freshwater fishNot specifiedChronic LOEC≥ 0.2ppm (mg/L) epa.govepa.govepa.gov
Rainbow troutTechnicalAcute 96 h LC501.8-4.2ppm (mg/L) europa.euca.gov
Bluegill sunfishNot specifiedAcute 96 h LC502.8-6.4ppm (mg/L) ca.gov
Saltwater fishNot specifiedAcute LC503.9ppm (mg/L) epa.govepa.govepa.gov
Rainbow troutTechnicalChronic 96 d NOEC0.19mg/l europa.eu

Indirect Ecological Effects on Aquatic Food Webs

The impact of alachlor on primary producers like algae and aquatic plants can lead to indirect effects on higher trophic levels within aquatic food webs. epa.govepa.govepa.govcore.ac.uk Reductions in algal biomass and alterations in algal community composition can affect organisms that rely on algae as a food source, such as aquatic invertebrates and tadpoles. epa.govcore.ac.ukepa.gov Changes in aquatic plant communities can also modify habitat structure, impacting species that use these plants for shelter, foraging, or reproduction. epa.govepa.gov While direct acute toxicity to aquatic animals from alachlor exposure may not always be observed, chronic effects and indirect impacts through habitat and food source modification are potential concerns. epa.govepa.gov

Impact on Terrestrial Ecosystems

Alachlor and its metabolites can also influence terrestrial ecosystems, particularly soil microbial communities and biogeochemical cycling.

Effects on Soil Microbial Communities and Biogeochemical Cycling (e.g., Nitrogen and Carbon Mineralization)

Alachlor is transformed in soil primarily through biodegradation, with a reported half-life of about 15 days, although mineralization rates can be low. epa.gov The major acid degradates of alachlor are very mobile and appear to be persistent. epa.govepa.gov Studies have investigated the effects of alachlor on soil microbial communities, noting that herbicide presence can adversely affect the biological community, potentially reducing the diversity and abundance of sensitive species. researchgate.net

Regarding biogeochemical cycling, specifically nitrogen and carbon mineralization, studies have indicated no relevant effects at approximately two times the typical application rate (2.4 kg/ha ). pic.intpic.int However, the impact on microbial activities can vary depending on factors such as soil type, organic matter content, and the specific microbial communities present. usda.govresearchgate.net While alachlor degradation occurs through microbial processes, complete mineralization (breakdown to CO2) of the alachlor ring is difficult, and few microorganisms capable of this have been identified. usda.gov This can lead to the accumulation of persistent metabolites like alachlor ESA and OXA in soil and water. usda.gov The response of anaerobic soil communities, which are important for carbon and nitrogen cycling, to pesticides like alachlor is an area of assessment. researchgate.netnih.gov Studies have shown shifts in bacterial community structure in agricultural soils exposed to alachlor under anoxic conditions. nih.gov

ProcessAlachlor Concentration/RateObserved EffectSource
Nitrogen mineralization~2.4 kg/ha No relevant effects pic.intpic.int
Carbon mineralization~2.4 kg/ha No relevant effects pic.intpic.int
Alachlor mineralization in soilInitial 14C-alachlor added~10% mineralized over 30 days in control soil usda.govmdpi.com
Alachlor mineralization in soilVaried with biochar amendmentsSignificantly decreased compared to unamended soil usda.govmdpi.com

While the search results discuss Alachlor and its metabolites generally, and specifically mention ESA and OXA as major metabolites, there is no specific ecotoxicological data provided solely for Alachlor acetate (B1210297) within these results.

Toxicity to Non-Target Terrestrial Invertebrates (e.g., Earthworms, Arthropods)

Studies have investigated the toxicity of Alachlor to non-target terrestrial invertebrates, such as earthworms and arthropods. Alachlor is considered moderately toxic to earthworms. herts.ac.uk Risk assessments have indicated a low risk to earthworms based on acute and reproductive toxicity data. pic.int For honey bees and other arthropods, laboratory and extended laboratory tests suggest a low risk. pic.int

Earthworms play a crucial role as ecosystem engineers in soil, contributing to decomposition, nutrient cycling, and soil structure. epa.govpic.int Their sensitivity to pollutants makes them suitable bioindicators for soil quality and ecotoxicity evaluations. epa.govpic.int Herbicides, including Alachlor, can affect earthworm populations in soil. pic.int

While the ecotoxicity of Alachlor to these organisms has been assessed, specific data detailing the toxicity of Alachlor acetate to terrestrial invertebrates is not extensively available in the provided search results.

Effects on Non-Target Terrestrial Plants and Endangered Species

Alachlor has been classified as highly toxic to non-target plants based on incomplete data. epa.gov There is a high potential for Alachlor to affect non-target plants near application sites and it may pose a significant risk to endangered plant species in those areas. epa.govepa.govpic.int The evaluation of risk to terrestrial plants indicates high risk from exposure to Alachlor drift and runoff. epa.gov

Studies on non-target plants often use crop species under laboratory conditions, and research suggests that wild plant species may exhibit higher sensitivity to herbicides like Alachlor compared to tested crop plants. epa.gov The mode of action of Alachlor in susceptible plants involves the inhibition of protein synthesis. epa.govepa.govpsu.edu

Exposure Pathways and Risks to Terrestrial Vertebrates (e.g., Birds, Mammals in the environment)

Terrestrial vertebrates, such as birds and mammals, can be exposed to Alachlor through various pathways in the environment, including dietary intake and contact with contaminated soil or vegetation. epa.govepa.gov

Alachlor is characterized as slightly to practically non-toxic to birds on an acute oral basis, with reported LD50 values for Bobwhite Quail around 1499 mg/kg. epa.govpic.intresearchgate.net Dietary toxicity studies also indicate it is practically nontoxic to birds on a dietary basis. researchgate.net The potential hazard to birds from exposure to Alachlor granules is considered slight. researchgate.net However, there are tentative concerns for chronic effects on terrestrial animals, and additional information, such as avian reproduction studies, has been deemed necessary to fully assess the chronic risk to birds. pic.intepa.govresearchgate.netepa.gov The nesting and breeding seasons of many bird species may coincide with typical Alachlor application periods. researchgate.net

For mammals, Alachlor is considered slightly toxic based on acute oral studies in rats with LD50 values around 930-1200 mg/kg. epa.govpic.int Risk assessments in Europe have indicated a potential long-term risk to terrestrial vertebrates, including large birds eating grass and mammals, based on Toxicity Exposure Ratios (TERs). pic.intepa.gov

Specific data on the exposure pathways and risks of this compound to terrestrial vertebrates are not detailed in the provided search results.

Comparative Ecotoxicity of Parent Alachlor vs. its Degradates

Alachlor undergoes degradation in the environment, forming various metabolites or degradates. epa.govepa.gov Major degradation products identified include Alachlor oxanilic acid, Alachlor ethane (B1197151) sulfonic acid (alachlor-ESA), and Alachlor DM-oxanilic acid. epa.gov

While the ecotoxicity of Alachlor has been relatively well-studied, there is less comprehensive information available on the toxicity of all its degradates. Some information suggests that the major Alachlor degradates appear to be less toxic than the parent compound to aquatic organisms. pic.intpic.int However, concerns have been raised regarding the toxicological and ecotoxicological potential of some degradation products, and the toxicity and genotoxicity of certain metabolites could not be adequately assessed due to insufficient data, leaving uncertainty about their potential danger. pic.intepa.gov For terrestrial plants, information on the toxicity of Alachlor degradates is not available. epa.gov

Studies on the degradation of Alachlor by processes like ozonation have indicated that the resulting degradation products can be less toxic than the original pesticide in ecotoxicity tests using organisms like white mustard and bulb onion. psu.edu

This compound is a potential metabolite, but specific comparative ecotoxicity data between parent Alachlor and this compound across various terrestrial endpoints are not explicitly provided in the search results. The focus in the literature often appears to be on the more prevalent or persistent degradates like alachlor-ESA. epa.gov

Advanced Analytical Methodologies for Alachlor and Its Metabolites in Environmental Samples

Sample Preparation Techniques for Complex Environmental Matrices

The accurate determination of alachlor (B1666766) and its metabolites in environmental samples such as soil and water is preceded by a critical sample preparation step. This step is essential for extracting and concentrating the analytes from the complex matrix and removing interfering substances. The choice of technique depends on the physicochemical properties of the analytes and the nature of the sample matrix.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of alachlor and its metabolites from aqueous samples. scispace.comnih.gov This method involves passing the sample through a solid adsorbent material, which retains the analytes. The interfering compounds are washed away, and the analytes are subsequently eluted with a small volume of a suitable solvent.

The selection of the sorbent is a critical factor in SPE. For the analysis of alachlor and its metabolites, C18 (octadecyl-bonded silica) is a common choice due to its effectiveness in retaining the parent compound and its less polar metabolites. researchgate.netnih.govoregonstate.edu Research has also explored various other sorbents, including Environmental C18, tC18, Supelclean ENVI-carb, and LiChrolut EN, each presenting different advantages. nih.gov A study developed a method using a metal-organic framework (MOF), MIL-101(Cr), as an SPE adsorbent for amide herbicides, including alachlor, in soil, noting its excellent adsorption performance compared to commercial materials like C18, PSA, and Florisil. scispace.com

SPE is often combined with other extraction techniques to enhance efficiency. For instance, a method for the combined analysis of alachlor, metolachlor, and their acidic metabolites in soils utilized microwave-assisted extraction (MAE) followed by SPE. nih.gov In this method, the soil extract was passed through C18 cartridges, which allowed for the fractionation of the parent compounds and their more polar metabolites. nih.gov The parent compounds were analyzed by GC-MS, while the metabolites were analyzed by HPLC. nih.gov This combined MAE-SPE method demonstrated average recovery values greater than 71% for all solutes in a fortification range of 50-500 µg/kg, with a relative standard deviation (RSD) of less than 10%. nih.gov The limits of quantification (LOQ) and detection (LOD) were reported as 10-50 µg/kg and 5-10 µg/kg, respectively. nih.gov

Another approach for water samples involves using SPE followed by enzyme-linked immunosorbent assay (ELISA) for the determination of alachlor and its sulfonic acid metabolite. acs.org

Table 1: Summary of Solid-Phase Extraction (SPE) Methods for Alachlor Analysis
Analyte(s)MatrixSPE SorbentCoupled Technique(s)Key FindingsReference
Alachlor, Alachlor-OXA, Alachlor-ESASoilC18, tC18, ENVI-carb, LiChrolut ENMAE, GC-MS, HPLCRecoveries > 71%; LOQ: 10-50 µg/kg. Effective for parent compound and acidic metabolites. nih.gov
Alachlor, Acetochlor, Pretilachlor (B132322)SoilMIL-101(Cr)GC-MSSuperior adsorption compared to C18, PSA, Florisil. Recoveries: 86.3% - 102.4%. scispace.com
Alachlor and ESA metaboliteSoilC18GC, HPLC, ELISAMethod for separating alachlor and its ESA metabolite for subsequent analysis. oregonstate.edu
Alachlor and Sulfonic Acid MetaboliteWaterNot SpecifiedELISADemonstrates the use of SPE for immunoassays. acs.org

QuEChERS Method Applications

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for the extraction of pesticide residues from various matrices. unibo.itufmg.brunito.it Originally developed for fruits and vegetables, its application has been extended to more complex matrices like soil and animal tissues due to its simplicity and reliability. ufmg.brunito.it The method typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts (like magnesium sulfate), followed by a dispersive solid-phase extraction (dSPE) step for cleanup. researchgate.net

Different variations of the QuEChERS method exist, often tailored to the specific analytes and matrix. researchgate.net For soil analysis, one optimized method involved extracting analytes with a mixture of acetonitrile (B52724) and water (70:30) with 5% acetic acid, followed by a dSPE cleanup using C18 sorbent. unito.it This approach successfully avoided a lengthy rehydration step for the soil samples. unito.it In this study, recoveries for various pesticides fell within the range of 83-113% with relative standard deviations (RSD) of ≤14% for HPLC-UV analysis. unito.it

The versatility of QuEChERS has also led to its miniaturization, which is particularly useful when sample size is limited. ufmg.br A miniaturized QuEChERS method was developed for the detection of 48 pesticides, including alachlor, in just 250 mg of bat muscle tissue, demonstrating the method's adaptability and its benefit in reducing solvent and reagent consumption. ufmg.br

Table 2: Applications of the QuEChERS Method for Pesticide Analysis
MatrixMethod VariationCleanup Sorbent(s)Analytical TechniqueKey FindingsReference
SoilModified (CH3CN:H2O extraction)C18HPLC-UVRecoveries of 83-113% with RSD ≤14%; avoids soil rehydration step. unito.it
Bat Muscle TissueMiniaturizedNot SpecifiedGC-MSGood sensitivity for 48 pesticides from a 250 mg sample. ufmg.br
Hard Clam, OysterStandardNot SpecifiedNot SpecifiedMethod has been successfully applied to marine bivalves. unibo.it

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate alachlor and its metabolites from any remaining matrix components before their detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the target analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of alachlor and particularly its more polar, less volatile degradation products, such as the ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) metabolites. researchgate.netnih.gov These metabolites are not well-suited for gas chromatography without a derivatization step.

A common setup for alachlor analysis involves reversed-phase HPLC, frequently using a C18 column. nih.govtandfonline.com The separation is achieved by eluting the analytes with a mobile phase, which is typically a mixture of an organic solvent like acetonitrile or methanol (B129727) and water, sometimes with a buffer or acid added to improve peak shape. nih.govtandfonline.comusgs.gov For instance, a method for determining alachlor and its metabolite 2,6-diethylaniline (B152787) (2,6-DEA) in a microbial culture medium used a C18 column with an acetonitrile/water mixture (1:1) containing a phosphate (B84403) buffer as the mobile phase. nih.gov Another method for alachlor in alginate-based formulations used a mobile phase of 65% acetonitrile and 35% water. tandfonline.com

Detection is often carried out using a UV detector or a diode-array detector (DAD). nih.govtandfonline.comamazonaws.com A UV detector set at 210 nm was used for alachlor and 2,6-DEA, while another study used 215 nm for alachlor and its degradation products in controlled-release formulations. nih.govtandfonline.com The method quantification limits (MQLs) for alachlor and its transformation products in water and soil samples have been reported in the range of 80 to 320 µg/L and 80 to 320 ng/g, respectively. usgs.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like the parent alachlor molecule. pharmacyjournal.orgusgs.govusgs.gov In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. pharmacyjournal.org Separation is based on the differential partitioning of the analytes between the two phases.

GC is almost always coupled with a detector for quantification. For alachlor analysis, mass spectrometry (MS) is frequently used (GC-MS), providing high selectivity and structural information for confirmation. scispace.comnih.gov A method combining SPE with GC-MS was developed for the simultaneous determination of alachlor, acetochlor, and pretilachlor in soil, achieving limits of detection between 0.25–0.45 µg kg−1. scispace.com

Other detectors, such as the electron-capture detector (ECD), are also utilized, particularly in legacy methods for organochlorine pesticides. usgs.gov A dispersive liquid-liquid microextraction (DLLME) method coupled with GC-MS for the analysis of alachlor and other pesticides in dam lake water reported a limit of detection of 1.7 µg/kg. nih.gov

Soil Thin-Layer Chromatography (TLC) for Mobility Studies

Soil Thin-Layer Chromatography (TLC) is a specific application of chromatography used to assess the mobility of herbicides like alachlor in different soil types. nih.govtandfonline.comresearchgate.net This technique provides a relatively simple and rapid method for comparing the movement of pesticides without the need for radiolabelled compounds. nih.govtandfonline.com

In this method, a thin layer of soil acts as the stationary phase on a plate. researchgate.net The pesticides are applied to the plate, which is then developed with a solvent, typically water, to simulate leaching. cari.be After development, the soil on the plate is divided into segments. The pesticides in each segment are extracted with solvents and then analyzed, usually by gas chromatography, to determine the extent of their movement. nih.govtandfonline.comresearchgate.net The mobility is often expressed as an Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net Studies have shown that pesticide mobility is highly correlated with soil properties, particularly the organic matter content. researchgate.net

Table 3: Summary of Chromatographic Techniques for Alachlor Analysis
TechniqueTypical ApplicationCommon Column/Stationary PhaseCommon Detector(s)Key FeaturesReference
HPLCAlachlor and its polar metabolites (ESA, OXA)Reversed-phase C18UV, Diode-Array (DAD)Ideal for non-volatile, polar compounds. nih.govnih.govtandfonline.comusgs.gov
GCParent Alachlor compoundCapillary columns (various)Mass Spectrometry (MS), Electron-Capture (ECD)High resolution for volatile, thermally stable compounds. scispace.comusgs.govnih.gov
Soil TLCMobility and leaching studies in soilSoilCoupled with GC for analysisSimple, visual assessment of pesticide mobility in soil. nih.govtandfonline.comresearchgate.net

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the detection and quantification of Alachlor and its various metabolites in complex environmental matrices. Coupled with chromatographic separation techniques, MS offers high sensitivity and selectivity, allowing for the accurate measurement of these compounds at trace levels. The structural information provided by mass spectrometers is crucial for the unambiguous identification of parent compounds and their degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography combined with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of Alachlor and its metabolites. nih.govresearchgate.net These techniques are exceptionally well-suited for polar, non-volatile, and thermally labile compounds, which are characteristic of many Alachlor metabolites, such as its ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates. thermofisher.comusgs.gov LC-MS/MS provides superior specificity and sensitivity compared to conventional LC-MS or LC with UV detection, effectively eliminating interferences often present in environmental samples. epa.gov The method typically involves direct aqueous injection after solid-phase extraction, followed by separation using reversed-phase liquid chromatography. epa.gov It has been successfully applied to quantify Alachlor and its metabolites in diverse samples, including rat plasma and urine, beef, milk, eggs, and various water sources. nih.govresearchgate.netbohrium.comcdc.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used in LC-MS for the analysis of pesticides like Alachlor.

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for polar and ionic compounds. It is particularly suitable for analyzing the polar ESA and OA metabolites of Alachlor. thermofisher.comusgs.gov ESI can be operated in both positive and negative ion modes. Negative ion mode is often preferred for acidic metabolites as it provides excellent sensitivity. epa.gov The process involves applying a high voltage to a liquid to create an aerosol, leading to the formation of gas-phase ions from the analyte molecules in solution. ESI has been widely used to characterize Alachlor and its conjugated adducts, confirming its utility in detoxification studies. acs.orgnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a complementary technique to ESI, better suited for relatively less polar and thermally stable compounds that are not easily ionized by ESI. jfda-online.comwikipedia.org The APCI process involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization through corona discharge. wikipedia.orgcreative-proteomics.com This gas-phase ionization makes APCI less susceptible to matrix effects and more compatible with higher liquid chromatography flow rates compared to ESI. jfda-online.comcreative-proteomics.com For neutral and basic pesticides, APCI can offer greater sensitivity than ESI. acs.org

The choice between ESI and APCI depends on the specific properties of the analyte. A comparative analysis of over 75 pesticides showed that neutral pesticides are often more sensitive using APCI, while anionic herbicides, like the sulfonic acid metabolites of Alachlor, are more sensitively detected using ESI. acs.org

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS) for quantitative analysis. rsc.orgyoutube.com In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific precursor ion (the molecular ion of the target analyte). This precursor ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for a specific product ion. youtube.com This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, leading to enhanced sensitivity and accuracy in complex matrices. nih.govmdpi.com

An LC-MS³ method has been developed to further increase specificity, using transitions such as m/z 270.1 → 238.0 → 162.1 for Alachlor. nih.gov This high degree of selectivity is crucial for regulatory monitoring and food safety analysis.

Table 1: Example LC-MS/MS Parameters for Alachlor Analysis
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
AlachlorPositive (ESI)270.1238.0 nih.gov
AlachlorPositive (ESI)270.1 -> 238.0162.1 (MS³) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including the parent Alachlor herbicide. nih.govnih.govmdpi.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer. mdpi.com This method provides excellent separation efficiency and is highly sensitive. researchgate.net

For quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. nih.govacs.orgnih.gov This enhances the selectivity and sensitivity of the analysis, allowing for the detection of Alachlor at very low concentrations in environmental samples like water and soil. nih.govoup.com While GC-MS is highly effective for Alachlor itself, its more polar metabolites may require a derivatization step to increase their volatility for gas chromatographic analysis.

Table 2: Performance of a GC-MS Method for Alachlor in Water Samples
ParameterValueReference
MatrixDam Lake Water nih.gov
Extraction MethodDispersive liquid-liquid microextraction (DLLME) nih.gov
Limit of Detection (LOD)1.7 µg/kg nih.gov
Recovery81% - 120% nih.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. wikipedia.orgyoutube.com The technique involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled or ¹⁵N-labeled Alachlor) as an internal standard to the sample at the beginning of the analytical process. nih.govnih.govoup.com

Because the labeled standard is chemically identical to the native analyte, it experiences the same behavior during sample extraction, cleanup, and ionization. wikipedia.org Any sample loss or matrix-induced signal suppression or enhancement will affect both the native analyte and the labeled standard equally. Quantification is based on the measured ratio of the mass spectrometric response of the native analyte to that of the labeled standard. youtube.com This approach effectively corrects for procedural errors and matrix effects, yielding highly accurate results. IDMS has been successfully applied using both GC-MS and LC-MS for the simultaneous determination of Alachlor and other herbicides in water and soil with demonstrated accuracy greater than 80% and precision better than 4%. nih.govoup.com

Method Validation and Quality Control in Environmental Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for determining Alachlor and its metabolites in environmental samples must undergo rigorous validation. epa.govepa.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters are evaluated according to established guidelines. chromatographyonline.com

Key Method Validation Parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed, and the coefficient of determination (R²) should typically be ≥ 0.99. nih.govnih.gov

Accuracy: The closeness of the test results to the true value. It is typically assessed by performing recovery studies on spiked blank matrix samples at various concentration levels. Acceptable recovery ranges are often defined, for instance, between 70% and 120%. nih.govnih.govamazonaws.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with values often required to be below 10% or 15%. nih.govnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. amazonaws.com For Alachlor, LOQs can be as low as 0.05 ppb in water and 0.5 ppb in soil. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Quality control (QC) procedures are implemented to ensure the validity of the results during routine analysis. This includes the regular analysis of calibration standards, procedural blanks, fortified matrix blanks, and, when available, certified reference materials to monitor the ongoing performance of the analytical method. epa.gov

Table 3: Summary of Validation Data from Various Analytical Methods for Alachlor
MethodMatrixLOQRecovery (%)Precision (RSD %)Reference
LC-ESI-MSRat Plasma2.3 ng/injection> 90%≤ 10% nih.gov
LC-MS³McF-7 Cells0.5 ng/mL< 13.05% (as accuracy)< 9.49% nih.gov
ID-GC-MSWater0.05 ppb> 80%< 4% nih.gov
ID-GC-MSSoil0.5 ppb> 80%< 4% nih.gov
LC-MS/MSDrinking Water-67% - 72%- aga-analytical.com.pl

Remediation and Mitigation Technologies for Alachlor Contamination

Adsorption-Based Removal Strategies

Adsorption is a widely explored method for removing Alachlor (B1666766) from contaminated water and soil. This process involves the accumulation of Alachlor molecules onto the surface of a solid adsorbent material.

Application of Biochar for Water Treatment

Biochar, a carbon-rich material derived from biomass, has emerged as a cost-effective and environmentally friendly adsorbent for Alachlor removal from water. Research indicates that biochar produced from wheat grains can effectively eliminate Alachlor from water, with removal efficiencies ranging from 76% to 94%, depending on the initial pesticide concentration. mdpi.comdntb.gov.uapreprints.orgresearchgate.net The maximum removal efficiency of 94% was observed at an initial Alachlor concentration of 1 mg/L. mdpi.compreprints.orgresearchgate.net Studies have shown that the adsorption of Alachlor onto wheat grain biochar is well-described by both the pseudo-second-order kinetic model (R² = 0.999) and the Langmuir isotherm model (R² = 0.996). mdpi.compreprints.orgresearchgate.net The maximum adsorption capacity of this biochar for Alachlor was determined to be 1.94 mg/g. mdpi.compreprints.orgresearchgate.net

Interactive Table 1: Alachlor Adsorption by Wheat Grain Biochar

Initial Alachlor Concentration (mg/L)Removal Efficiency (%)Maximum Adsorption Capacity (mg/g)Kinetic Model Fit (R²)Isotherm Model Fit (R²)
1941.94Pseudo-second-order (0.999)Langmuir (0.996)
10~76-94 (decreased efficiency)1.59Pseudo-second-order (0.999)Langmuir (0.996)

Increasing the contact time between the biochar and the Alachlor solution improves treatment efficiency, reaching an equilibrium state after 180 minutes. mdpi.compreprints.org

Utilization of Activated Carbon for Soil and Water Remediation

Activated carbon is another widely used adsorbent for the remediation of Alachlor-contaminated soil and water. taylorandfrancis.comresearchgate.net Its effectiveness is attributed to its high carbon content and increased surface area. taylorandfrancis.comresearchgate.net Studies evaluating the adsorption potential of Alachlor in soils have shown that activated carbon prepared from biomass, such as sawdust, can be an effective adsorbent. researchgate.net The adsorption capacity of Alachlor in soils varies depending on their physicochemical properties. researchgate.net Research has indicated that the adsorption coefficient (Kd) values for Alachlor in different soil samples ranged from 12 to 31 µg ml⁻¹, with the highest Kd value observed in soil samples with higher organic content and lower pH. researchgate.net The adsorption process in soils was found to fit well with the linear adsorption model (R² = 0.96–0.99). researchgate.net The highest removal percentages observed through activated carbon in soil remediation studies were 66% and 64% at Alachlor concentrations of 5 and 7.5 ppm, respectively. researchgate.net

Interactive Table 2: Alachlor Adsorption in Soils with Activated Carbon

Soil Organic Content (%)Soil pHAdsorption Coefficient (Kd, µg/mL⁻¹)Linear Adsorption Model Fit (R²)Activated Carbon Removal Efficiency (at 5 ppm) (%)Activated Carbon Removal Efficiency (at 7.5 ppm) (%)
1.45.62310.96–0.996664
LowerHigher120.96–0.99--

Note: Data compiled from search result researchgate.net. Specific Kd values for lower organic content/higher pH soils are not explicitly provided as a range endpoint in the snippet, only the highest value is linked to specific soil properties.

The application of activated carbons in water treatment is influenced by surface chemistry. nih.gov While oxygen surface groups can hinder adsorption in water due to water absorption and pore clogging, dispersion forces between the π electrons of the pesticide and the carbon material surface are expected to be the main driving force for pesticide adsorption on carbon materials. nih.gov

Sorption Mechanism Investigations

Investigations into the sorption mechanisms of Alachlor on biochar and activated carbon highlight the importance of material properties such as porosity and surface functional groups. mdpi.compreprints.orgresearchgate.netnih.govmdpi.comdntb.gov.ua For biochar, the microporous structure facilitates the incorporation of Alachlor into the biochar structure through pore filling. mdpi.compreprints.orgresearchgate.netmdpi.com Additionally, interactions between functional groups on the biochar surface and Alachlor molecules contribute to the adsorption process. mdpi.compreprints.orgresearchgate.net While some studies initially suggested chemisorption based on kinetic models, further analysis, such as BET investigation and pore size distribution data, indicates that primary adsorption occurs within the micropores, suggesting that adsorption is not solely a surface phenomenon. mdpi.com Van der Waals interactions significantly influence the bonding of adsorbates within the micropores of carbonaceous materials. mdpi.com Specific interactions like hydrogen bonding can occur but are not the sole contributors to the adsorption mechanism. mdpi.com For activated carbon, dispersion forces between the π electrons of Alachlor and the π electrons on the carbon material surface are considered the main adsorption force. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are powerful techniques that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants like Alachlor. researchgate.netresearchgate.net

Photocatalytic Degradation (e.g., TiO₂-mediated processes)

Photocatalytic degradation using titanium dioxide (TiO₂) as a photocatalyst under UV or solar irradiation has proven effective for Alachlor degradation in water. mdpi.comscientific.netpolyu.edu.hknih.govtandfonline.comuobaghdad.edu.iquobaghdad.edu.iq Studies have shown that TiO₂ can significantly reduce the concentration of Alachlor in the aqueous phase. tandfonline.com The photocatalytic degradation of Alachlor often follows pseudo-first-order kinetics. mdpi.compolyu.edu.hknih.govsrce.hr Factors influencing the degradation rate include photocatalyst concentration, temperature, pH, and light intensity. mdpi.comscientific.netpolyu.edu.hknih.govtandfonline.com

Research using TiO₂ under solar illumination found that Alachlor mineralization could be completed after 10 hours. mdpi.com The kinetics followed a pseudo-first-order law with a rate constant of 0.245 min⁻¹ at optimal conditions. mdpi.com The activation energy for this process was determined to be 6.4 kJ/mol. mdpi.com The degradation efficiency generally increases with increasing temperature. mdpi.com Studies using UV radiation have shown that increasing TiO₂ concentration can increase the degradation rate, although an overdose can retard the reaction due to light attenuation. polyu.edu.hknih.gov Alkaline conditions can slightly enhance photocatalytic reactions. polyu.edu.hknih.gov The addition of hydrogen peroxide (H₂O₂) can significantly enhance the photocatalytic degradation rate by generating more hydroxyl radicals. polyu.edu.hksrce.hr For instance, the UV/H₂O₂ process resulted in a degradation rate constant about 6 times higher than UV photolysis alone. srce.hr

Interactive Table 3: Photocatalytic Degradation of Alachlor with TiO₂

PhotocatalystLight SourceKinetic ModelRate Constant (Optimal Conditions)Activation Energy (kJ/mol)Optimal pHOptimal Temperature (°C)Removal Efficiency (Optimal Conditions)
TiO₂SolarPseudo-first-order0.245 min⁻¹6.4--Mineralization after 10 hours mdpi.com
TiO₂UV (300 nm)Pseudo-first-order~11x higher than direct photolysis polyu.edu.hk-Alkaline--
TiO₂UV (350 nm)Pseudo-first-order~26x higher than direct photolysis polyu.edu.hk-Alkaline--
TiO₂UV-C (253.7 nm)Pseudo-first-order--53598.44% (at 30 mg/L Alachlor, 100 mg TiO₂, 60 min) tandfonline.com
TiO₂ + H₂O₂UV (300 nm)Pseudo-first-order~3.3x higher than photocatalysis alone polyu.edu.hk--->97% (at lower UV fluence) srce.hr

Photocatalytic degradation of Alachlor can lead to mineralization, with the formation of inorganic ions such as chloride, nitrate, and ammonium (B1175870) ions. mdpi.com Various photoproducts have been identified during this process, and reaction pathways have been proposed based on these identified products. mdpi.com

Ozonation and Ozone-Based Advanced Oxidation

Ozonation and ozone-based advanced oxidation processes, such as O₃/H₂O₂, are effective in degrading Alachlor in water. researchgate.netnih.govresearchgate.nettandfonline.com Ozone can react with Alachlor through direct ozonation or indirectly through the production of radical intermediates, primarily hydroxyl radicals (•OH). researchgate.netresearchgate.net Hydroxyl radicals have a higher redox potential than ozone and react non-selectively with pollutants at high reaction rates. researchgate.net

Studies have determined the second-order reaction rate constant between ozone and Alachlor to be 2.5 ± 0.1 M⁻¹s⁻¹ at pH 7.0 and 20 °C. nih.gov The rate constant for the reaction between Alachlor and hydroxyl radicals was found to be significantly higher, at 3.2 × 10¹⁰ L/mol·s. researchgate.net

Ozonation processes are influenced by pH and water quality. researchgate.net Alachlor removal rate is improved when ozone is combined with hydrogen peroxide or UV radiation. researchgate.net Alkaline pH can lead to more effective degradation compared to neutral pH. researchgate.net For example, ozonation at pH 10 resulted in a higher TOC removal compared to pH 6.5. researchgate.net

Degradation of Alachlor by ozonation and O₃/H₂O₂ can result in the formation of various byproducts, including both high-molecular-weight compounds with the benzene (B151609) ring intact and low-molecular-weight organic acids such as formic, acetic, propionic, monochloroacetic, and oxalic acids. nih.govresearchgate.net Chloride ions can also be formed, particularly in the O₃/H₂O₂ process. nih.govresearchgate.net Proposed degradation pathways involve oxidation of the arylethyl group, N-dealkylation, cyclization, and cleavage of the benzene ring. nih.govresearchgate.net

Interactive Table 4: Ozonation and Ozone-Based Advanced Oxidation of Alachlor

ProcesspHAlachlor-Ozone Rate Constant (M⁻¹s⁻¹)Alachlor-•OH Rate Constant (L/mol·s)Key Byproducts FormedNotes
Direct Ozonation7.02.5 ± 0.1-High-molecular-weight compounds, low-molecular-weight organic acidsEfficiency depends on pH and water quality. researchgate.net
O₃/H₂O₂--3.2 × 10¹⁰High-molecular-weight compounds, low-molecular-weight organic acids, chloride ionsEnhanced degradation compared to direct ozonation. researchgate.net
Ozonation10--Low-molecular-weight organic acidsMore effective TOC removal at alkaline pH. researchgate.netresearchgate.net
O₃/UV----Enhanced degradation. researchgate.netresearchgate.net Quantum yield of 0.177 mol/einstein reported for O₃/UV. researchgate.net

Electrochemical Oxidation Techniques

Electrochemical advanced oxidation processes (EAOPs) have shown promise for the degradation and even total mineralization of alachlor in contaminated water. researchgate.net These processes typically involve cells equipped with a carbonaceous air-diffusion cathode for in-situ H2O2 generation and an anode, such as platinum (Pt) or boron-doped diamond (BDD). researchgate.net

Research has demonstrated that EAOPs can quickly degrade concentrated aqueous solutions of alachlor. researchgate.net For instance, the photoelectro-Fenton (PEF) process utilizing a BDD anode and 0.5 mM Fe2+ achieved high performance due to the synergistic effects of electron transfer, oxidation by hydroxyl radicals (•OH) generated in the solution bulk and at the anode surface, and photolytic reactions. researchgate.net Electro-oxidation (EO) and electro-Fenton (EF) with BDD also yielded good results, showing higher mineralization current efficiency compared to processes using a Pt anode. researchgate.net

The initial stages of alachlor transformation during EAOPs involve several reaction pathways, including dealkylation, cyclization, scission of the R-N bond, and hydroxylation by hydroxyl radicals. researchgate.net These reactions lead to the formation of cyclic and/or aromatic by-products, which can be further cleaved into short-chain aliphatic carboxylic acids like acetic, chloroacetic, oxamic, and oxalic acids. researchgate.net Complete degradation of these acids, particularly oxamic and oxalic acids, was achieved by PEF with BDD, highlighting its effectiveness. researchgate.net

Studies have investigated the influence of operational parameters such as NaCl concentration and current density on the electrochemical degradation of alachlor. unesp.br Using a dimensionally stable anode (DSA Ti/Ru0.3Ti0.7O2), initial pH 3.0, and 25 °C, a study found that 93.1% alachlor removal and 71.2% mineralization were achieved with 0.15 mol L-1 NaCl and a current density of 30 mA cm-2. unesp.br The electrochemical degradation of alachlor has been observed to follow pseudo-first-order kinetics. researchgate.net

Electrochemical oxidation in pulsed mode, including potential, current, and power pulses, has also been explored for alachlor degradation. tandfonline.com Power pulse electrochemical oxidation demonstrated complete alachlor degradation after 180 minutes and a mineralization yield of 38.3% after 240 minutes, showing better results compared to continuous current input using platinum electrodes. tandfonline.com

Bioremediation Approaches

Bioremediation, which utilizes microorganisms to clean up polluted environments, is considered an efficient, low-cost, and sustainable approach for treating pesticide contamination like alachlor. rsc.org Microbial biodegradation is a primary route for alachlor removal in the natural environment. researchgate.net

Exploiting Microbial Degradation Capabilities (e.g., Acinetobacter sp., Streptomyces sp.)

Various microorganisms, including bacteria from genera such as Acinetobacter and Streptomyces, have been reported to degrade alachlor. researchgate.netnih.gov These microbes can develop metabolic strategies to counteract the toxic effects of pesticides and even utilize them for growth. rsc.org

Studies have isolated and characterized alachlor-degrading bacterial strains. An Acinetobacter sp. strain, GC-A6, isolated from agricultural soil, demonstrated high alachlor degradation efficiency, utilizing alachlor as its sole carbon source and degrading 100 mg L−1 within 48 hours. researchgate.netmdpi.com The degradation pathway by Acinetobacter sp. GC-A6 involves the initial N-dealkylation of alachlor to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is then further degraded to 2,6-diethylaniline (B152787) and 7-ethylindoline. researchgate.netmdpi.com Notably, the carcinogenic product 2,6-diethylaniline was detected at very low concentrations during degradation by strain GC-A6, indicating it was not accumulated. mdpi.com

Streptomyces species have also shown significant potential for alachlor degradation. researchgate.net Certain Streptomyces strains, such as LS166, LS177, and LS182, were found to be resistant to alachlor and capable of degrading approximately 60-75% of the herbicide at a concentration of 144 mg L(-1) within 14 days. researchgate.net The enzymatic pathway used by Streptomyces sp. LS182 did not generate 2,6-diethylaniline, suggesting its potential usefulness in alachlor degradation and detoxification processes. researchgate.net

Other microbes reported to degrade alachlor include Paracoccus, Rhodococcus, Pseudomonas, Paecilomyces marquandii, Candida xestobii, and Chaetomium globosum. nih.govmdpi.com These microorganisms can express a diversity of enzymes, such as hydrolases, dehalogenases, esterases, and laccases, involved in alachlor degradation. rsc.org

Biostimulation and Bioaugmentation Strategies

Bioremediation efforts can be enhanced through biostimulation and bioaugmentation techniques. researchgate.netnih.gov Biostimulation involves supplementing the contaminated environment with deficient nutrients required for microbial growth and activity, thereby increasing the population of indigenous microorganisms capable of degrading the pollutant. nih.gov Bioaugmentation, on the other hand, involves introducing highly concentrated and specialized populations of specific microbes with known degradation capabilities into the contaminated site to accelerate the biodegradation rate. nih.govscielo.br

Studies on alachlor-contaminated soil have investigated the effectiveness of these strategies. Microcosm experiments treated with biostimulation and a combination of biostimulation and bioaugmentation showed significant reductions in hydrocarbon fractions, indicating enhanced biodegradation. researchgate.net A bacterial consortium isolated from corn field soil demonstrated the potential for alachlor bioremediation in both liquid and soil cultures. nih.gov In liquid cultures, 94% of alachlor was degraded in 10 days, while in soil, 74% degradation was observed in 30 days at initial concentrations of 6.7 mg/g soil. nih.gov The study concluded that bioaugmentation of soil with this bacterial consortium could enhance alachlor degradation rates in highly polluted soil, provided sufficient soil moisture and balanced nutrient availability. nih.gov

While both approaches aim to improve degradation, the effectiveness can vary. In some studies focusing on hydrocarbon contamination, biostimulation alone demonstrated higher removal rates compared to a combination of biostimulation and bioaugmentation, potentially due to competition for nutrients between indigenous and introduced microorganisms. scielo.br

Phytoremediation Potential

Phytoremediation, a technology that utilizes plants to remediate contaminated sites, offers a potentially low-cost and environmentally friendly approach for alachlor contamination. clu-in.orgnih.gov This method involves using living plants for in situ and ex situ remediation through contaminant removal, degradation, or stabilization. clu-in.org

Plants can contribute to alachlor remediation through several mechanisms, including phytodegradation (breakdown of contaminants within plant tissues) and rhizodegradation (microbial degradation in the rhizosphere influenced by root secretions). clu-in.orgiwaponline.com The rhizosphere, the area around plant roots, is a zone of increased microbial activity, and the interactions between plant roots and rhizospheric microbes can enhance contaminant degradation. iwaponline.com

Research using prairie grass mixtures (big bluestem, yellow indiangrass, and switch grass) in artificially prepared soil columns fortified with alachlor demonstrated the potential of phytoremediation. nih.gov Alachlor degraded rapidly in the vegetated columns, with the total amount recoverable being less than 2% of the applied amount after 250 days. nih.gov This rapid degradation suggests that these plant systems can effectively dissipate alachlor. Phytoremediation can also potentially stabilize pesticide residues by decreasing their mobility and bioavailability. nih.gov

Innovative Remediation Technologies

Beyond traditional methods, innovative technologies are being explored for alachlor remediation to address limitations such as efficiency, cost, and environmental impact.

Nanotechnology Applications (e.g., Zero-Valent Iron Nanoparticles)

Nanotechnology, particularly the use of nanoscale zero-valent iron (nZVI), has attracted interest for the remediation of organic micropollutants, including pesticides like alachlor. mdpi.com nZVI particles, typically 5–40 nm in size, are composed of Fe0/Fe-oxide and can rapidly transform many environmental contaminants through abiotic reductive dechlorination. cluin.orgclaire.co.uk

Studies have investigated the use of nZVI for alachlor remediation in water. Under anoxic conditions, nZVI (diameter < 90 nm, specific surface area = 25 m2 g-1) was effective in reducing alachlor concentrations. nih.gov At initial alachlor concentrations of 10, 20, and 40 mg L-1, 92-96% reduction was observed within 72 hours. nih.gov The alachlor degradation reaction with nZVI followed first-order kinetics, with the reaction rate increasing with increasing alachlor concentration. nih.gov This marked the first reported instance of alachlor degradation under a reductive environment using nZVI. nih.gov

nZVI has the potential to be a simple method for on-site treatment of high-concentration pesticide rinse water and for use in flooring materials in pesticide handling areas. nih.gov Compared to micro-scale ZVI, nZVI's smaller size and increased reactivity may offer greater effectiveness. cluin.org The treatment effect of ZVI is based on the elemental iron acting as an electron donor, being oxidized to Fe(II) and Fe(III) while reducing the contaminant. claire.co.uk

However, the widespread application of nZVI in environmental remediation, particularly in the subsurface, faces challenges and uncertainties regarding its mobility, the kinetics and products of contaminant degradation, and the maintenance of reactivity over time. cluin.orgclaire.co.uk Passivation of nZVI particles through reaction with water and other groundwater constituents can occur, potentially reducing their effectiveness. claire.co.uk Despite these challenges, research continues to explore the potential of nZVI and other nanotechnology applications for alachlor remediation.

Controlled-Release Formulations for Environmental Risk Reduction

The use of controlled-release formulations (CRFs) represents a significant strategy for reducing the environmental risks associated with herbicide application, including compounds like Alachlor. Conventional herbicide formulations often require application rates higher than the minimum effective concentration to compensate for losses due to degradation, leaching, volatilization, and sorption in the soil environment researchgate.netcsic.es. This can lead to off-site movement and contamination of surface and groundwater csic.escsic.escore.ac.uk.

Research indicates that microencapsulated Alachlor formulations can dissipate more slowly in soil compared to commercial formulations, regardless of soil type csic.es. This prolonged persistence in the soil's upper layers helps maintain herbicidal efficacy over a longer duration, reducing the need for repeated applications core.ac.uknih.gov. Studies have shown that ethylcellulose microencapsulated formulations (MEFs) of Alachlor can significantly reduce leaching losses in soil columns. For instance, one study observed a reduction in total leaching losses in soil columns from 98% with a commercial formulation to 59% with MEFs core.ac.ukacs.org. The distribution of Alachlor applied as MEFs was found to be higher in the topsoil layer (0-12 cm), with 66.3–81.3% of the applied herbicide remaining in this zone, compared to only 20.4% for the commercial formulation across the entire soil column core.ac.uk.

The release rate of Alachlor from CRFs is influenced by factors such as the composition of the formulation, the type and molecular weight of the polymer used, the pesticide/polymer ratio, particle size, and the presence of additives researchgate.netcsic.escore.ac.uktandfonline.com. For example, studies have shown that using a polymer with a higher molecular weight or decreasing the stirring speed during the microencapsulation process can lead to lower Alachlor release rates core.ac.uk. Conversely, the addition of certain substances like polyethylene (B3416737) glycol (PEG) can increase the release rate core.ac.uk. The release kinetics from these formulations often follow a diffusion-controlled mechanism acs.org.

The effectiveness of CRFs in reducing environmental contamination is linked to their ability to retard the release of Alachlor into the soil solution, thus minimizing its mobility and potential for leaching into groundwater researchgate.netcsic.escore.ac.uk. By protecting the active ingredient from rapid degradation and loss, CRFs help maintain a biologically active concentration in the target area for an extended period researchgate.netcsic.es. This sustained availability can lead to improved weed control efficacy over longer durations compared to conventional formulations core.ac.uknih.gov.

Illustrative Data: Alachlor Dissipation in Soil

Formulation TypeSoil TypeAlachlor Half-Life (days)Reduction in Herbicide Loss vs. Commercial Formulation (%)
Commercial Formulation (CF)Loamy Sand~4.6 csic.esN/A
Microencapsulated Formulation (MEF1)Loamy SandHigher than CF csic.es~54 (in soil with least persistence) csic.es
Commercial Formulation (CF)Silt Loam~42.8 csic.esN/A
Microencapsulated Formulation (MEF2)Silt LoamHigher than CF csic.esData not specified

Note: This table presents illustrative data based on research findings for Alachlor controlled-release formulations and should be interpreted as representative of the types of data generated in such studies.

Regulatory Science and Environmental Policy for Alachlor Management

Environmental Monitoring and Contamination Assessment Studies

Environmental monitoring studies have been crucial in understanding the prevalence and distribution of Alachlor (B1666766) and its degradation products in various environmental compartments, particularly water resources. Studies conducted in agricultural areas have consistently demonstrated the presence of Alachlor in groundwater and surface water, even when the herbicide was used according to label directions. epa.govepa.gov For instance, monitoring in Haskell County, Kansas, in the 1970s detected Alachlor in tailwater pit sediment and water samples at concentrations up to 189 ppb and 99 ppb, respectively. epa.gov More recent data from Minnesota indicate that while Alachlor use has declined since the 1990s, leading to lower detection levels of the parent compound in water, its degradates, including Alachlor ESA and Alachlor OSA (isomers of Alachlor acetate), are still detected throughout the state's groundwater and surface water. health.state.mn.us

The mobility and persistence of Alachlor and its degradation products are key factors contributing to their presence in water bodies. Alachlor is very mobile in sandy soils with low organic matter and also mobile in finer textured soils and those with higher organic matter. epa.gov Degradation studies suggest that Alachlor typically disappears relatively rapidly in soils under aerobic conditions, with a half-life generally under 30 days in most field studies. pic.int However, its degradation products, like Alachlor acetate (B1210297) (represented by ESA and OSA), can be very mobile and persistent, posing a concern for groundwater contamination. epa.gov

Monitoring efforts have utilized various analytical methods to detect Alachlor in water samples, including gas chromatography with electrolytic conductivity detection or capillary column gas chromatography with a nitrogen-phosphorus detector, with detection limits around 0.1 µ g/litre . who.int More advanced methods like GC-Mass Spectrometry (GC-MS) are also used for confirmation and provide good recovery rates for Alachlor in surface water samples. epa.gov

Data from monitoring programs inform risk assessments and regulatory decisions. For example, extensive monitoring data for both ground and surface water sources have been used by the U.S. Environmental Protection Agency (EPA) to assess the risks posed by Alachlor in drinking water. epa.gov

Basis for Environmental Quality Standards and Maximum Contaminant Levels

Environmental quality standards and maximum contaminant levels (MCLs) for Alachlor in drinking water are established based on assessments of potential health risks. The U.S. EPA has set an MCL for Alachlor in drinking water at 2 micrograms per liter (µg/L), which is equivalent to 2 parts per billion (ppb). epa.govillinois.govoregon.gov This standard is legally enforceable for public drinking water supplies and is set as close to the Maximum Contaminant Level Goal (MCLG) as possible, considering the feasibility of detection and removal technologies. canamwellness.com The MCLG for Alachlor has been set at zero by the EPA, based on the determination that Alachlor is a probable human carcinogen at high doses. canamwellness.comknowyourh2o.com This zero MCLG reflects the goal of preventing any potential long-term health effects. canamwellness.com

The basis for regulating Alachlor stems from concerns identified in toxicological studies, including evidence of carcinogenicity in animals. knowyourh2o.compic.int The presence of Alachlor in groundwater and the potential for further contamination were also significant concerns leading to regulatory actions. epa.govpic.int

Different regulatory bodies and regions have established standards or guidelines for Alachlor in water. The World Health Organization (WHO) has also reviewed Alachlor, and guideline values were calculated based on carcinogenicity data, with concentrations of 2 µ g/litre in drinking water associated with an excess lifetime cancer risk of 10⁻⁶. who.int

These standards necessitate monitoring by public water systems to ensure levels remain below the MCL. oregon.gov If levels consistently exceed the MCL, water suppliers are required to take steps to reduce the amount of Alachlor. canamwellness.com

Impact of Regulatory Actions on Environmental Presence and Research Focus

Regulatory actions have had a significant impact on the environmental presence of Alachlor and have influenced the focus of related research. Due to concerns regarding its potential carcinogenicity and its presence in groundwater, regulatory bodies in various countries and regions have implemented restrictions or bans on the use of Alachlor. pic.intpic.int For instance, the European Community prohibited the placing on the market or use of plant protection products containing Alachlor, with authorizations withdrawn by June 2007. pic.intpic.int In Canada, all uses of Alachlor were banned, and product registrations were cancelled as of December 1985. pic.int

The persistent detection of Alachlor degradation products, such as this compound isomers (ESA and OSA), even as the parent compound's levels decrease, has shifted some research focus towards the environmental fate, transport, and potential toxicity of these degradates. epa.govhealth.state.mn.us Research is ongoing to better understand the behavior of these transformation products in the environment and their potential implications for human health and ecosystems. The mobility and persistence of these degradates mean that areas with historical Alachlor use may still experience contamination from these breakdown products. epa.gov

Regulatory decisions also drive research into effective remediation technologies for contaminated water sources. The EPA has approved treatment methods for removing Alachlor from drinking water, such as granular activated charcoal filtration. oregon.govcanamwellness.com

Development of Alternative and Sustainable Management Practices

The regulatory restrictions and bans on Alachlor use have spurred the development and adoption of alternative and more sustainable weed management practices. The primary reason for cancelling Alachlor registrations in some regions was the existence of lower-risk alternatives. pic.intpic.int

Alternative methods encompass a range of chemical and non-chemical strategies. pic.int For example, Metolachlor, another chloroacetamide herbicide, was identified as an alternative at the time of Alachlor's final regulatory action in some areas. pic.intpic.int While Metolachlor and Alachlor showed comparable efficacy in many cases, concerns about performance differences in specific circumstances were noted. pic.int

Beyond chemical alternatives, there is a growing emphasis on integrated pest management (IPM) strategies. pic.int IPM involves combining various methods to manage pests and weeds in a more environmentally sound and sustainable manner, aiming to reduce or eliminate the reliance on hazardous pesticides. pic.int This can include cultural practices, mechanical weed control, crop rotation, and the use of herbicides from different chemical classes in rotation to prevent herbicide resistance and reduce the environmental load of specific compounds. mda.state.mn.us

Conservation tillage practices are also promoted as a best management practice to reduce the loss of herbicides like Alachlor, which can attach to soil particles and be transported during runoff events. mda.state.mn.us Controlling soil erosion and runoff helps minimize the movement of dissolved Alachlor into surface waters. mda.state.mn.us

The development of new herbicide formulations, such as controlled-release formulations (CRFs) utilizing nanotechnology, is an active area of research aimed at improving the efficiency of herbicide application and reducing their environmental impact. nih.govtandfonline.com These formulations are designed to release the active ingredient gradually, potentially reducing the frequency and quantity of applications and minimizing leaching and runoff. nih.govtandfonline.com

Sustainable weed management also involves ecological approaches that focus on long-term weed suppression through understanding interactions between crops, weeds, and soil. mdpi.com This includes developing weed-competitive crop varieties, optimizing crop rotations, and using cover crops and mulches. mdpi.com

The shift towards these alternative and sustainable practices is driven by regulatory pressures, increased awareness of the environmental and health impacts of conventional pesticide use, and the need for more effective long-term weed management strategies.

Emerging Research Areas and Future Perspectives in Alachlor Science

Integrated Modeling of Environmental Fate and Exposure

Research specifically focused on the integrated modeling of environmental fate and exposure for Alachlor (B1666766) acetate (B1210297) is not extensively documented in the readily available scientific literature. While integrated modeling approaches are crucial for understanding how chemical compounds are transported, transformed, and accumulate in various environmental compartments (soil, water, air, and biota) and the potential for exposure, studies applying these models specifically to Alachlor acetate were not found in the conducted searches. The environmental fate and exposure of the herbicide Alachlor (PubChem CID 2078), a related compound, have been subject to extensive modeling and monitoring efforts due to its widespread use and detection in the environment wikipedia.orgnih.gov. These studies often involve complex models that consider factors such as soil adsorption, degradation rates, volatilization, and leaching to predict environmental concentrations and potential exposure pathways. The absence of comparable research for this compound suggests either a limited environmental presence or a lack of focused study on its environmental behavior and potential exposure risks using integrated modeling techniques.

Advanced Omics Technologies in Biodegradation Studies

Advanced omics technologies, such as genomics, metagenomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for elucidating the complex microbial communities and biochemical pathways involved in the biodegradation of chemical pollutants. These technologies can provide system-level insights into how microorganisms interact with and transform target compounds, identifying key genes, enzymes, and metabolic intermediates. While omics approaches have been applied to study the biodegradation of various environmental contaminants, including the related compound Alachlor, specific studies utilizing these advanced technologies to investigate the biodegradation of this compound were not identified in the conducted literature searches. Research on Alachlor biodegradation has explored the microbial pathways and enzymatic mechanisms involved, with omics technologies holding promise for a more comprehensive understanding of these processes. The limited information on this compound biodegradation, particularly through the lens of advanced omics, indicates a significant gap in the understanding of its potential biological breakdown in the environment.

Synergistic and Antagonistic Effects in Mixture Ecotoxicology

The assessment of synergistic and antagonistic effects in mixture ecotoxicology is vital for understanding the combined impact of multiple contaminants on ecosystems. Organisms in the environment are rarely exposed to single chemicals; instead, they encounter complex mixtures that can result in combined effects different from the sum of the individual components. These interactions can lead to synergistic effects (where the combined effect is greater than expected) or antagonistic effects (where the combined effect is less than expected). While studies have investigated the mixture toxicity of various pesticides, including Alachlor, with other chemicals on non-target organisms, research specifically examining the synergistic and antagonistic effects of this compound in mixtures was not found in the conducted searches. Studies on Alachlor mixtures have shown varying interaction types depending on the co-occurring substances and tested organisms. The lack of specific ecotoxicological studies on this compound, particularly concerning its interactions in environmental mixtures, represents a data gap for assessing its potential ecological risks in a multi-contaminant environment.

Development of Novel Remediation Materials and Techniques

The development of novel remediation materials and techniques is an active area of research aimed at effectively removing or neutralizing chemical pollutants from contaminated environmental matrices such as water and soil. Various methods, including adsorption, photocatalysis, and the use of nanoparticles, are being explored and optimized for the cleanup of persistent organic pollutants. Research has demonstrated the effectiveness of certain materials, such as biochar and zero-valent iron nanoparticles, for the removal of Alachlor from water. However, specific studies detailing the development or application of novel remediation materials and techniques specifically for the removal or degradation of this compound were not identified in the conducted literature searches. The absence of such research suggests that this compound may not be a primary target for dedicated remediation efforts, possibly due to lower environmental prevalence compared to Alachlor or a lack of recognized significant contamination issues directly attributed to this specific compound.

Long-Term Environmental Monitoring and Data Gap Analysis

Long-term environmental monitoring programs are essential for tracking the presence, concentration, and trends of chemical contaminants in the environment over extended periods, providing critical data for exposure assessment, risk evaluation, and identifying emerging issues and data gaps. Data gap analysis helps in identifying areas where monitoring is insufficient or where information on specific contaminants is lacking. While long-term monitoring has been conducted for various pesticides, including the detection of Alachlor and its degradation products in water resources nih.gov, specific long-term environmental monitoring data or detailed data gap analyses focused on this compound were not found in the conducted searches. Monitoring efforts for Alachlor have revealed its presence and persistence in certain environmental compartments, as well as the significance of monitoring its transformation products nih.gov. The limited availability of monitoring data for this compound suggests that it is either not routinely included in standard environmental monitoring programs or its presence in the environment is not as widespread or frequently detected as that of Alachlor. This lack of monitoring data constitutes a significant data gap for understanding the environmental behavior and potential long-term implications of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting alachlor acetate and its metabolites in environmental samples?

  • Methodology : Use a combination of solid-phase extraction (SPE) with C18 cartridges followed by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) . For example:

  • SPE isolates this compound and its metabolites (e.g., alachlor ethanesulfonic acid, ESA) from water samples. Alachlor is eluted with ethyl acetate, while ESA requires methanol elution .
  • Validate results with gas chromatography-mass spectrometry (GC/MS) or cross-referenced ELISA kits calibrated against certified standards .
    • Key Data : Recovery rates for alachlor and ESA exceed 90% using this method .

Q. How does this compound behave in aquatic environments, and what factors influence its persistence?

  • Methodology : Conduct batch degradation experiments under controlled redox conditions (aerobic, denitrifying, sulfate-reducing, methanogenic). Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Findings :

  • Degradation rates vary with electron acceptors. For example, acetyl alachlor and diethyl aniline are dominant metabolites in sulfate-reducing systems .
  • Half-life ranges from days to weeks depending on microbial activity and pH .

Q. What protocols are recommended for assessing occupational exposure to this compound during field applications?

  • Methodology : Follow U.S. EPA guidelines for dermal exposure assessment:

  • Use dermal patches (100 cm²) on exposed body areas during spraying.
  • Calculate exposure (µg/h) by dividing patch concentration by duration and multiplying by standard adult body surface area (1.8–2.2 m²) .
    • Statistical Tools : Analyze data using SPSS or similar software, applying descriptive statistics to summarize exposure levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biodegradation pathways across studies?

  • Methodology :

  • Perform isotopic tracing (e.g., ¹³C-labeled alachlor) to distinguish biotic vs. abiotic transformation pathways.
  • Use microcosm experiments with varying microbial consortia to identify key degraders .
    • Data Interpretation : Compare metabolite profiles (e.g., acetyl alachlor, ESA) across redox conditions. For instance, sulfate-reducing systems favor acetyl alachlor, while methanogenic systems produce diethyl aniline .

Q. What advanced statistical models are suitable for analyzing this compound’s degradation kinetics in UV/H₂O₂ treatment systems?

  • Methodology : Apply response surface modeling (RSM) to optimize UV-C/H₂O₂ or UV-C/S₂O₈²⁻ processes. Key factors include pH, oxidant concentration, and irradiation time.
  • Example Model :

ParameterInfluence on Degradation (p-value)Adjusted R²
pH0.003*0.89
[H₂O₂]:[Alachlor]<0.001*0.92
*Statistically significant within 95% confidence interval .

Q. How can molecularly imprinted polymers (MIPs) enhance electrochemical detection of this compound in complex matrices?

  • Methodology :

  • Synthesize MIPs using pyrrole and o-phenylene diamine as functional monomers.
  • Optimize polymerization conditions (e.g., pH 5.2 acetate buffer) to improve selectivity .
    • Performance Metrics : MIP-based sensors achieve detection limits of 0.1 µg/L, with <5% cross-reactivity to structurally similar herbicides .

Key Considerations for Experimental Design

  • Reproducibility : Document detailed protocols for microbial cultures, SPE conditions, and sensor fabrication to enable replication .
  • Ethical Compliance : Adhere to institutional guidelines for occupational exposure studies, particularly regarding participant consent and data anonymization .
  • Data Validation : Cross-validate analytical results with multiple techniques (e.g., ELISA + GC/MS) to address false positives/negatives .

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